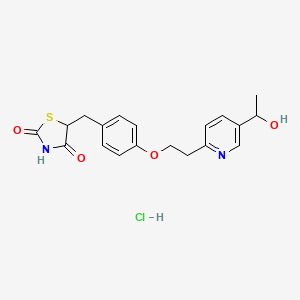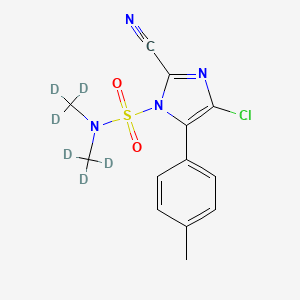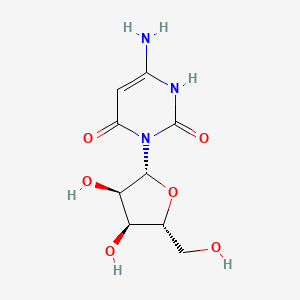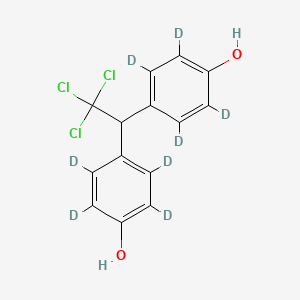
(1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique
Toxicity and Metabolism
TaClo has been explored for its dopaminergic neurotoxic potential, drawing parallels with known neurotoxins such as MPTP. It exhibits strong cytotoxic activity towards neuronal-like clonal pheochromocytoma PC12 cells, indicating its potential contribution to neuronal cell death in diseases like Parkinson’s (Bringmann et al., 2006). Additionally, its metabolism has been shown to result in the formation of potentially cytotoxic metabolites, further implicating TaClo in neurotoxic pathways (Bringmann et al., 2002).
Neurotoxicity and Neurodegeneration
Studies have focused on the neurotoxic properties of TaClo, especially its role in Parkinson's disease etiology. It is suggested that TaClo, formed endogenously in humans, could be involved in neurodegenerative diseases through its potent dopaminergic neurotoxicity, similar to the effects observed with MPTP exposure (Riederer et al., 2002). The compound's effects on catecholamine biosynthesis further support its potential role in disrupting dopamine metabolism, a key feature in Parkinson's disease pathology (Bringmann et al., 2002).
Cell Cycle and Apoptosis
TaClo has been investigated for its impact on cell cycle progression and induction of apoptosis in neuroblastoma cell lines. These studies highlight its potential to disrupt cellular functions leading to apoptosis, further emphasizing its neurotoxic implications (Sharma et al., 2017; Akundi et al., 2004).
Mécanisme D'action
- Some studies suggest that it may interact with neurotransmitter receptors, such as serotonin receptors (5-HT) or gamma-aminobutyric acid (GABA) receptors, due to its structural similarity to other biologically active compounds .
- The exact mode of action remains speculative, but here are some hypotheses:
Target of Action
Mode of Action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPAKKMPHBZNQA-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858515 |
Source


|
| Record name | (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
CAS RN |
175779-28-9 |
Source


|
| Record name | (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









